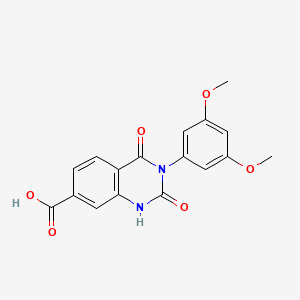

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c1-24-11-6-10(7-12(8-11)25-2)19-15(20)13-4-3-9(16(21)22)5-14(13)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBKBIUDBAKPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate benzene and pyrimidine derivatives under acidic or basic conditions.

Introduction of Methoxy Groups: Methoxylation reactions are performed using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinazoline compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound effectively inhibited cell proliferation in breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which has been documented in several peer-reviewed articles.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics. Case studies have reported significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics.

Cholinesterase Inhibition

Another notable application is in the inhibition of cholinesterases, which are crucial targets in treating neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase with promising results, indicating a potential role in enhancing cognitive function through increased acetylcholine levels.

Building Block for Drug Development

The unique structure of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid makes it an attractive building block for synthesizing more complex pharmaceutical agents. Its derivatives can be modified to enhance potency and selectivity against specific biological targets.

Ligand in Coordination Chemistry

This compound has also been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for developing new materials and catalysts for organic reactions.

Data Tables

Case Studies

- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives of this compound. The results showed a significant reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines when treated with synthesized derivatives at micromolar concentrations.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Neuroprotective Effects : A pharmacological evaluation demonstrated that the compound could improve cognitive function in animal models by inhibiting cholinesterases effectively, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid

Key Differences :

Structural Implications :

Fluorophenyl Analog: 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid

Key Differences :

Structural Implications :

- The absence of methoxy groups may reduce steric bulk, favoring interactions with hydrophobic binding pockets in biological targets.

Comparative Data Table

Discussion of Substituent Effects

- However, steric hindrance from the methoxy groups may limit binding to certain targets .

- Fluorine Substituent : The fluorophenyl analog’s smaller size and electronegativity could improve metabolic stability and membrane permeability compared to methoxy derivatives .

Biological Activity

Overview

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride (CAS Number: 2193065-05-1) is a small molecule compound characterized by its unique cyclohexene ring structure and amino acid ester moiety. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis.

- Molecular Weight : 233.74 g/mol

- Chemical Formula : C11H20ClNO2

- IUPAC Name : Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride

- Physical Form : Powder

- Purity : ≥95%

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research has indicated that Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride possesses a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of metabolic functions.

Anticancer Potential

Preliminary research suggests that the compound may have anticancer effects, particularly in inhibiting tumor cell proliferation. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Neuroprotective Effects

There is emerging evidence that Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial potential.

-

Anticancer Activity Assessment :

- Objective : To assess the effect on human breast cancer cell lines (MCF-7).

- Method : MTT assay was used to measure cell viability.

- Results : A dose-dependent reduction in cell viability was observed, suggesting potential for further development as an anticancer agent.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 233.74 g/mol |

| Purity | ≥95% |

| Antimicrobial Activity | Effective against S. aureus |

| Anticancer Activity | Inhibits MCF-7 cell growth |

| Neuroprotective Effects | Reduces oxidative stress |

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; quinazoline carbonyls at δ 160–170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity. Use UV detection at λ = 254 nm for quinazoline absorption .

- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios must align with theoretical values (e.g., ±0.3% deviation) .

What strategies evaluate inhibitory activity against target enzymes, and how can contradictory assay data be resolved?

Q. Advanced Research Focus

- Enzyme Inhibition Assays :

- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., sEH inhibitors in ) under varying pH (7.4–8.5) and substrate concentrations .

- Orthogonal Assays : Validate results with fluorescence polarization or surface plasmon resonance (SPR) to rule out false positives .

- Resolving Contradictions :

How can computational modeling guide structural modifications to enhance pharmacological profiles?

Q. Advanced Research Focus

- Molecular Docking : Predict binding modes to enzyme active sites (e.g., soluble epoxide hydrolase [sEH]) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with catalytic residues (e.g., Tyr381 in sEH) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-withdrawing groups on the dimethoxyphenyl ring may enhance π-stacking interactions .

- ADMET Prediction : Tools like SwissADME estimate logP (target <3) and metabolic stability (CYP450 isoforms) to prioritize derivatives with improved bioavailability .

What challenges arise in assessing metabolic stability and pharmacokinetics, and what methods address these?

Q. Advanced Research Focus

- In Vitro Models :

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer IV/oral doses in rodents; calculate AUC, t₁/₂, and bioavailability. Plasma protein binding (e.g., >90%) may limit free drug concentrations .

- Tissue Distribution : Radiolabeled compound tracking (e.g., ¹⁴C) identifies accumulation in target organs like liver or kidneys .

How do researchers analyze structure-activity relationships (SAR) for derivatives with modified substituents?

Q. Advanced Research Focus

- Systematic Substituent Variation :

- Crystallography : Co-crystal structures with target enzymes (e.g., sEH) reveal critical interactions (e.g., hydrogen bonds with Asp335) .

What are the best practices for ensuring reproducibility in synthetic and biological assays?

Q. Basic Research Focus

- Synthetic Protocols :

- Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and drying times for hygroscopic intermediates .

- Quality Control : NMR purity checks after each step to avoid carryover impurities .

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.